molecular formula C13H16N2O3 B15211975 N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide CAS No. 78157-41-2

N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Cat. No.: B15211975
CAS No.: 78157-41-2
M. Wt: 248.28 g/mol
InChI Key: XRKOHTJYSFZEER-UHFFFAOYSA-N
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Description

Properties

CAS No.

78157-41-2

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

InChI

InChI=1S/C13H16N2O3/c1-9-5-4-6-10(2)12(9)15(11(3)16)14-7-8-18-13(14)17/h4-6H,7-8H2,1-3H3

InChI Key

XRKOHTJYSFZEER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)C)N2CCOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Cyclocondensation Approach

The cyclocondensation method involves sequential formation of the oxazolidinone ring followed by acylation.

Oxazolidinone Ring Formation

The oxazolidin-2-one core is synthesized via cyclization of 2,6-dimethylaniline derivatives. A representative protocol involves:

  • Reaction of 2,6-dimethylaniline with bromopropyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to form a carbamate intermediate.
  • Intramolecular cyclization under basic conditions (e.g., triethylamine) to yield 3-(2,6-dimethylphenyl)oxazolidin-2-one.
Acylation with 2-Methoxyacetyl Chloride

The oxazolidinone intermediate undergoes acylation with 2-methoxyacetyl chloride in anhydrous tetrahydrofuran (THF) at reflux (66°C) for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Key Data:

Step Reagents Conditions Yield
Cyclization Bromopropyl chloroformate 0–5°C, 4 h 68%*
Acylation 2-Methoxyacetyl chloride THF, reflux, 12 h 72%*

*Theoretical yields inferred from analogous reactions.

Nucleophilic Substitution Approach

This method leverages pre-formed N-(2,6-dimethylphenyl)chloroacetamide (CAS 1131-01-7) as the acetamide precursor.

Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

Chloroacetylation of 2,6-dimethylaniline with chloroacetyl chloride in ethanol at 80°C for 3 hours affords the intermediate in 77–78% yield.

Displacement with Oxazolidinone Amine

The chloroacetamide reacts with 3-amino-2-oxo-1,3-oxazolidine (synthesized via phosgene-mediated cyclization of β-amino alcohols) in ethanol under reflux.

Optimization Insight:

  • Solvent: Ethanol enhances nucleophilicity of the oxazolidinone amine.
  • Stoichiometry: A 1:1.05 molar ratio of chloroacetamide to amine minimizes side products.

Reaction Optimization

Temperature and Solvent Effects

  • Cyclocondensation: Lower temperatures (0–5°C) favor carbamate stability, while THF improves acylation kinetics.
  • Nucleophilic Substitution: Ethanol at 80°C achieves optimal displacement rates without epimerization.

Catalytic Additives

  • Triethylamine: Neutralizes HCl byproducts during acylation, preventing protonation of the amine nucleophile.
  • Sodium hydroxide post-wash: Removes unreacted starting materials in substitution reactions.

Purification Techniques

Column Chromatography

  • Stationary Phase: Silica gel (60–120 mesh).
  • Eluent: Dichloromethane:methanol (10:1) resolves oxazolidinone-acetamide adducts.

Crystallization

  • Solvent Pairing: n-Hexane induces crystallization from crude oily residues, achieving >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10 (m, 3H, aromatic), 4.35 (t, 2H, oxazolidinone CH₂), 3.45 (s, 3H, NCH₃), 2.30 (s, 6H, Ar-CH₃).
  • IR (KBr): 1745 cm⁻¹ (C=O, oxazolidinone), 1660 cm⁻¹ (amide I).

Chromatographic Purity

  • HPLC: Retention time = 6.8 min (C18 column, acetonitrile:water 70:30).

Chemical Reactions Analysis

Degradation and Stability

The compound undergoes degradation under specific conditions:

  • Hydrolysis :

    • Acidic : Cleavage of the amide bond in HCl (1M, 80°C) yields 2,6-dimethylaniline and oxazolidinone-carboxylic acid.

    • Basic : NaOH (0.5M, 60°C) results in saponification of the acetamide group.

  • Oxidation : Reacts with KMnO₄ in aqueous H₂SO₄ to form 2,6-dimethylbenzoic acid derivatives via methyl group oxidation.

ConditionDegradation PathwayMajor Products
HCl (1M, 80°C)Amide bond cleavage2,6-Dimethylaniline + Oxazolidinone-carboxylic acid
NaOH (0.5M, 60°C)SaponificationSodium acetate derivative + Oxazolidinone amine
KMnO₄/H₂SO₄Methyl oxidation2,6-Dimethylbenzoic acid

a) Oxazolidinone Ring Modifications

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the oxazolidinone ring, forming a secondary alcohol and releasing CO₂.

  • Nucleophilic Substitution : Reacts with Grignard reagents (e.g., CH₃MgBr) at the carbonyl carbon, yielding tertiary alcohol derivatives.

b) Aromatic Substitution

  • Electrophilic Substitution : The 2,6-dimethylphenyl group undergoes nitration (HNO₃/H₂SO₄) at the para position, producing nitro-substituted derivatives .

Catalytic Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives.

Reaction TypeCatalytic SystemSubstrateProductYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFPhenylboronic acidN-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)biarylacetamide72%

Interaction with Biological Macromolecules

While not a direct chemical reaction, the compound interacts with enzymes such as cytochrome P450 isoforms (e.g., CYP3A4), leading to metabolic oxidation at the methyl groups . This interaction is critical for understanding its pharmacokinetic profile.

Key Stability Considerations

  • Thermal Stability : Stable up to 150°C; decomposes above 200°C via retro-amide formation.

  • Photostability : UV irradiation (254 nm) induces radical-mediated degradation, forming dimeric byproducts.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
  • CAS Registry Number : 77732-09-3
  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 278.3 g/mol .

Physicochemical Properties :

  • Melting Point : 104–105°C
  • Water Solubility : 3.4 mg/L at 25°C
  • Log P (Partition Coefficient) : 4.5–6.3
  • Vapor Pressure : 1.27 × 10⁻⁵ mmHg at 25°C
  • Stability: Stable under normal storage conditions; resistant to hydrolysis, heat, and light .

Biological Activity :
Oxadixyl is a systemic fungicide targeting Oomycetes, including Phytophthora and Pythium species. It inhibits RNA polymerase III, disrupting fungal RNA synthesis. It is applied as a seed treatment or foliar spray in agriculture .

Comparison with Similar Compounds

Structural Analogs

Compound Name Molecular Formula Key Substituents Target Pathogens/Application
Oxadixyl C₁₄H₁₈N₂O₄ 2,6-dimethylphenyl, 2-oxo-oxazolidin-3-yl, methoxy-acetamide Oomycetes (e.g., Phytophthora)
Metalaxyl C₁₅H₂₁NO₄ 2,6-dimethylphenyl, methoxyacetyl-methyl ester Oomycetes
Alachlor C₁₄H₂₀ClNO₂ 2,6-diethylphenyl, chloro-methoxyacetamide Herbicide (grasses/broadleaf weeds)
Pretilachlor C₁₇H₂₆ClNO₂ 2,6-diethylphenyl, chloro-propoxyethylacetamide Herbicide (rice paddies)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 2,6-dichlorophenyl, thiazol-2-yl-acetamide Antibacterial/antifungal research

Key Structural Differences :

  • Oxadixyl vs. Metalaxyl: Oxadixyl has an oxazolidinone ring, while Metalaxyl features a methyl ester group. Both target Oomycetes but differ in metabolic stability .
  • Oxadixyl vs. Alachlor : Alachlor’s chloro-methoxy group and ethyl substituents enhance herbicidal activity but reduce fungicidal specificity .
  • Oxadixyl vs. 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : The latter’s thiazole ring and chlorine substituents alter solubility and biological targets .

Physicochemical and Environmental Properties

Property Oxadixyl Metalaxyl Alachlor Pretilachlor
Water Solubility 3.4 mg/L 8.4 mg/L 242 mg/L 0.5 mg/L
Log P 4.5–6.3 1.75 3.09 4.08
Soil Half-Life (DT₅₀) 30–60 days 20–70 days 15–30 days 10–20 days
Vapor Pressure 1.27 × 10⁻⁵ mmHg 7.5 × 10⁻⁶ mmHg 2.9 × 10⁻⁵ mmHg 1.1 × 10⁻⁶ mmHg

Environmental Impact :

  • Pretilachlor’s lower solubility and higher Log P enhance persistence in anaerobic environments (e.g., rice paddies) .

Q & A

Q. How do computational tools enhance the interpretation of spectroscopic data?

  • Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; simulate NMR shifts (e.g., using GIAO method ) to assign ambiguous signals .
  • Molecular Dynamics : Predict solvation effects on UV-Vis spectra (e.g., COSMO-RS ) .

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